3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid
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Overview
Description
3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 127267-57-6 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 3,3-dimethyl-2-oxoindoline-6-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 295-300°C . The compound is stored at room temperature .Scientific Research Applications
Oligomerization and Reaction Studies
- Research has shown that indole derivatives, including structures related to 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid, undergo complex oligomerization processes in acidic conditions. For instance, indole-3-carbinol, a structurally related compound, forms a range of oligomeric products under acidic conditions, revealing the potential for similar compounds to undergo unique reactions leading to the formation of novel structures with potential biological activities (Grose & Bjeldanes, 1992).
Crystal Structure Analysis
- The crystal structure of indole derivatives provides insights into their molecular interactions. For example, the crystal structure of indole-3-carboxylic acid highlights the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, demonstrating how subtle changes in molecular structure can influence molecular packing and interactions, which is crucial for the development of new materials and drugs (Smith, Wermuth, & Healy, 2003).
Chemical Synthesis and Modifications
- Indole derivatives, including those similar to this compound, serve as key intermediates in the synthesis of complex molecules. For instance, the reaction of indole derivatives with thiols in the presence of trifluoroacetic acid leads to various adducts, showcasing the versatility of indole compounds in organic synthesis and the potential for creating a wide array of chemically and biologically significant molecules (Mutulis et al., 2008).
Electrochemical Studies
- Electrochemical oxidation studies of indole-3-acetic acid, a compound with similarities to this compound, provide insights into the mechanisms and products formed in acidic media. These studies are crucial for understanding the electrochemical behavior of indole derivatives, which can be applied in the development of sensors, batteries, and other electrochemical devices (Hu & Dryhurst, 1993).
Advanced Materials and Supramolecular Chemistry
- The study of indole derivatives extends to the development of advanced materials. For example, the supramolecular behavior of mono-substituted salicylic acids, which share functional group similarities with indole carboxylic acids, reveals complex packing arrangements in crystal structures. This knowledge contributes to the design of molecular materials with tailored properties for applications in nanotechnology, drug delivery, and more (Montis & Hursthouse, 2012).
Safety and Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the study and development of compounds like 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid could be a promising area of research in the future.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3,3-Dimethyl-2-oxo-2,3-dihydro-1h-indole-6-carboxylic acid may influence cell function and impact various cellular processes.
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 295-300°C , suggesting that it may be stable under normal laboratory conditions.
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
3,3-dimethyl-2-oxo-1H-indole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2)7-4-3-6(9(13)14)5-8(7)12-10(11)15/h3-5H,1-2H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPWLTXDPCHBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(=O)O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127267-57-6 |
Source
|
Record name | 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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